Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC18320564
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO3 |
|---|---|
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
| Standard InChI Key | GSZUQNROXWNLNE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C1=C(C=C(C=C1)F)C)O |
Introduction
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group, an ethyl ester group, and a substituted aromatic ring containing a fluorine atom and a methyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its biological activity and interaction with molecular targets.
Synthesis Methods
The synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves organic reactions such as esterification and hydrolysis. These methods allow for modifications that can enhance the compound's biological activity.
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Esterification: This involves reacting ethyl bromoacetate with 4-fluoro-2-methylphenol.
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Hydrolysis: Converting esters to their corresponding acids and alcohols under acidic or basic conditions.
Biological Activity and Potential Applications
Compounds with similar structures to Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate have been studied for their potential as pharmaceuticals, particularly in anti-inflammatory and anti-cancer applications. The fluorine atom in the aromatic ring often enhances metabolic stability and bioavailability, making such compounds of interest in drug development.
| Application | Description |
|---|---|
| Pharmaceuticals | Potential precursor in the synthesis of bioactive compounds. |
| Anti-inflammatory | Compounds with similar structures have shown promise in reducing inflammation. |
| Anti-cancer | Fluorinated compounds may exhibit cytotoxic effects against cancer cell lines. |
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